Indoxyl sulfate

OAT Transporter Assay Renal Pharmacology Drug-Drug Interaction

Researchers quantifying protein-bound uremic toxins require validated reference standards. This indoxyl sulfate standard addresses the need for a well-characterized calibrator for SPE/HPLC methods and OAT1/3 transporter studies. - Selectively inhibits OAT1 (Ki=22.7 µM) vs. OAT3 (Ki=168.7 µM) for transporter assay validation. - 93% protein-bound to human serum albumin, ideal for free vs. total concentration method development. - Induces p53/p21/Chk1 pathway activation without apoptosis, distinct from IAA-induced cell death.

Molecular Formula C8H7NO4S
Molecular Weight 213.21 g/mol
CAS No. 487-94-5
Cat. No. B1671872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoxyl sulfate
CAS487-94-5
Synonyms1H-Indol-3-ol Hydrogen Sulfate Ester
Indican
Indican Monopotassium Salt
Indican Monosodium Salt
Indoxyl Sulfate
Monopotassium Salt, Indican
Monosodium Salt, Indican
Sulfate, Indoxyl
Molecular FormulaC8H7NO4S
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O
InChIInChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12)
InChIKeyBXFFHSIDQOFMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indoxyl Sulfate: Procurement Profile and Uremic Toxin Classification


Indoxyl sulfate (CAS 487-94-5), also known as 3-indoxyl sulfate, is a gut microbiota-derived, protein-bound uremic toxin originating from dietary tryptophan metabolism. As a metabolite of indole produced by intestinal bacteria and subsequently sulfated in the liver, indoxyl sulfate exhibits high affinity for human serum albumin (HSA) with approximately 93% protein binding in circulation [1]. In chronic kidney disease (CKD), renal clearance is impaired, leading to systemic accumulation and well-documented contributions to vascular calcification, renal fibrosis, and cardiovascular morbidity. The compound is a substrate and inhibitor of organic anion transporters OAT1 and OAT3, which mediate its renal excretion [2]. Its well-characterized role in uremic pathophysiology and its status as a primary representative of the protein-bound uremic toxin class make it an essential reference standard for analytical method development and nephrology research.

Indoxyl Sulfate: Key Distinctions from Uremic Toxin Analogs


Within the class of gut-derived, protein-bound uremic toxins, compounds such as p-cresyl sulfate (pCS), indole-3-acetic acid (IAA), and hippuric acid (HA) exhibit overlapping but distinct physicochemical and biological profiles. As demonstrated by direct comparative studies, these solutes differ significantly in their protein binding characteristics [1], mechanisms of cellular toxicity [2], and dialytic clearance behaviors [3]. For researchers focused on cardiovascular outcomes in CKD, substituting indoxyl sulfate with p-cresyl sulfate is scientifically invalid due to documented differences in their respective associations with specific clinical endpoints [4]. Similarly, for studies involving organic anion transporter pharmacology, the differential Ki values of indoxyl sulfate for OAT1 versus OAT3 [5] cannot be replicated by other uremic toxins. Procurement decisions must therefore be driven by the specific research question and the validated, quantitative distinctions presented below.

Indoxyl Sulfate: Comparative Evidence for Scientific Selection


OAT Transporter Inhibition Profile vs. Other Uremic Toxins

Indoxyl sulfate demonstrates a highly selective and potent inhibition profile for human organic anion transporters, with a 7.4-fold lower Ki for OAT1 (22.7 µM) compared to OAT3 (168.7 µM). This pattern is distinct from other uremic toxins like kynurenine, which shows different OAT1/OAT3 IC50 ratios (e.g., 65 µM and 83 µM, respectively) in ciPTEC cells [1]. The specific Ki values for indoxyl sulfate on human OAT1 and OAT3 are 22.7 µM and 168.7 µM, respectively, as determined in stable transfectants [2]. This differential affinity is a critical discriminator for studies on renal drug excretion and transporter-mediated toxicity.

OAT Transporter Assay Renal Pharmacology Drug-Drug Interaction

Sensitivity as Tubular Injury Biomarker vs. Filtration Markers

In a subgroup of rats with the lowest level of tubular injury, plasma indoxyl sulfate (IS) demonstrated a significantly better correlation (p = 0.06 to <0.05) than standard filtration markers, including GFR, plasma creatinine, cystatin C, and urea (p = 0.54 to 0.07) [1]. This finding, from a multi-model study (rat nephrectomy, mouse ischemia-reperfusion injury), positions IS as a more sensitive and specific indicator of early tubular dysfunction. Across all protein-bound uremic toxins (PBUTs) evaluated, IS parameters showed the most consistent correlations with tubular injury markers such as Kim-1, NGAL, and B2M (p<0.001) [1].

Biomarker Validation Kidney Disease Tubular Function

Cell Cycle Arrest vs. Apoptosis Compared to Indole-3-Acetic Acid

In a head-to-head comparison on LLC-PK1 renal tubular cells, indoxyl sulfate (IS) and p-cresyl sulfate (PCS) were classified together as inducing cell cycle delay without significant apoptosis, a mechanism distinct from indole-3-acetic acid (IAA) which induced apoptosis but not cell cycle delay [1]. IS (10 mmol/L) and PCS significantly induced p21 mRNA expression, a marker of cell cycle arrest, whereas IAA (0.5 mmol/L) did not affect the expression of cell cycle or apoptosis-related genes despite causing a 49% reduction in viable cell number [1]. This divergence in mechanistic pathways is critical for researchers studying the specific pathological processes of uremic toxins.

Cellular Toxicology Mechanism of Action Renal Cell Culture

Thyroxine Hepatocyte Transport Inhibition vs. Hippuric Acid

In a study on rat hepatocyte primary cultures, the minimum concentration of uremic toxins required to inhibit iodide production from T4 was determined and normalized to bovine serum albumin (BSA) concentration. Indoxyl sulfate (IS) inhibited iodide production at a molar ratio (inhibitor:BSA) of 0.53, which is substantially more potent than hippuric acid (HA) which required a ratio of 1.33 [1]. IS was less potent than 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), which inhibited at a ratio of 0.13. This data quantifies the relative potency of indoxyl sulfate in disrupting thyroid hormone metabolism, a critical distinction for studies on endocrine complications in uremia.

Endocrine Disruption Hepatocyte Assay Thyroid Hormone

Laccase-Mediated Degradation Resistance vs. Indole-3-Acetic Acid

A 2025 study evaluating the enzyme laccase from *Trametes versicolor* for the decomposition of protein-bound uremic toxins (PBUTs) during hemodialysis revealed a stark dichotomy: laccase effectively decomposed indole-3-acetic acid (IAA) into five byproducts (including indole) as confirmed by GC-MS, while indoxyl sulfate (IS) remained completely unaffected under identical conditions [1]. This was further corroborated by synchrotron-based µ-CT analysis, which showed reduced HSA-IAA adsorption on the dialysis membrane post-laccase treatment, but no impact on HSA-IS adsorption [1]. The transformation of indole back into IS in the liver led the authors to conclude that this enzymatic approach is unsuitable for IAA detoxification, highlighting the unique stability and metabolic fate of IS.

Enzymatic Detoxification Bioremediation Hemodialysis Innovation

Clinical Cardiovascular Association vs. p-Cresyl Sulfate

A post-hoc analysis of the HEMO Study (N=1,273 hemodialysis patients) revealed that a twofold higher concentration of p-cresyl sulfate (pCS) was significantly associated with a 12% higher risk of cardiac death (HR 1.12; 95% CI 0.98-1.27) and a 22% higher risk of sudden cardiac death (HR 1.22; 1.06-1.41) among patients with low serum albumin [1]. In contrast, the study found no overall association between either solute and cardiovascular outcomes, but the specific, significant risk association was observed for pCS and not independently quantified for indoxyl sulfate (IS), which only showed "similar trends" [1]. This indicates that while both are uremic toxins, their clinical impact profiles are not interchangeable for risk stratification or outcome studies.

Clinical Epidemiology Cardiovascular Risk Biomarker Association

Indoxyl Sulfate: Optimized Research Application Scenarios


LC-MS/MS Assay Validation for Uremic Toxins

Given its well-characterized physicochemical properties and the availability of validated reference methods, indoxyl sulfate (IS) serves as an essential calibration standard for the development of analytical assays targeting protein-bound uremic toxins. A comparative study has demonstrated robust and economic SPE and HPLC methods for the simultaneous analysis of IS in human plasma, providing a benchmark for method validation [1]. Its defined protein binding characteristics (93% bound to albumin [2]) make it a critical control for evaluating sample preparation techniques (e.g., deproteinization, ultrafiltration) that aim to measure total vs. free concentrations.

In Vitro Model of OAT1-Mediated Nephrotoxicity

The well-documented and selective inhibition profile of indoxyl sulfate for human OAT1 (Ki = 22.7 µM) versus OAT3 (Ki = 168.7 µM) [1] makes it the reagent of choice for establishing and validating in vitro models of proximal tubule transporter function. Researchers developing OAT1-overexpressing cell lines or evaluating novel inhibitors of this transporter should use indoxyl sulfate as a reference inhibitor to benchmark their system's performance against published data. Its use ensures that observed effects can be confidently attributed to OAT1-mediated transport processes, a distinction that cannot be made with less selective uremic toxins like kynurenine [2].

Cell Cycle Arrest and Oxidative Stress in Renal Cells

For studies focused on the pathophysiology of CKD progression at the cellular level, indoxyl sulfate is the correct choice for modeling oxidative stress-induced cell cycle arrest. Direct comparative evidence shows that IS, along with p-cresyl sulfate and phenyl sulfate, consistently induces cell cycle delay in renal tubular cells (LLC-PK1) without triggering significant apoptosis, a mechanism that is both distinct from indole-3-acetic acid (which induces apoptosis) and partially reversible by the antioxidant N-acetyl-L-cysteine [1]. Using indoxyl sulfate in these assays allows for a focused investigation of the p53/p21/Chk1 pathway and endoplasmic reticulum stress markers (ATF4, CHOP) that are specifically activated by this class of solutes [1].

Early Diagnostic Panels for Tubular Dysfunction

Indoxyl sulfate is uniquely positioned as a candidate biomarker for the early detection of tubular injury. Its plasma levels and clearance have been shown to correlate more strongly and consistently with histopathological and molecular markers of tubular damage (e.g., Kim-1, NGAL, B2M) than traditional glomerular filtration markers across multiple animal models of CKD [1]. This evidence supports the procurement of high-purity indoxyl sulfate for use in clinical chemistry labs and research consortia aiming to validate novel, multi-analyte panels for staging and monitoring CKD progression, where a sensitive tubular function marker is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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